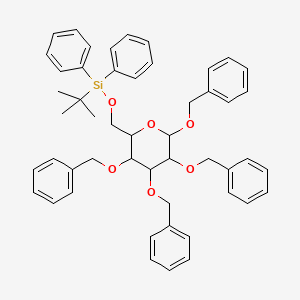
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose is a complex organic compound used primarily in the field of synthetic organic chemistry. It is a derivative of glucose, where the hydroxyl groups are protected by benzyl and tert-butyldiphenylsilyl groups. This compound is particularly valuable in the synthesis of oligosaccharides and polysaccharides due to its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups. This is achieved by reacting glucose with benzyl chloride in the presence of a base such as sodium hydride.
Introduction of tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced at the 6-O position. This is done by reacting the partially protected glucose derivative with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protecting groups or the glucose backbone.
Substitution: The benzyl and tert-butyldiphenylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Applications De Recherche Scientifique
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates, including oligosaccharides and polysaccharides.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose involves its ability to act as a protecting group for hydroxyl groups in glucose. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other positions on the glucose molecule. The benzyl groups can be removed under specific conditions, revealing the hydroxyl groups for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-O-tert-Butyldiphenylsilyl-D-glucal: Similar in structure but lacks the benzyl protecting groups.
Tri-O-benzyl-D-glucal: Contains benzyl groups but lacks the tert-butyldiphenylsilyl group.
Tri-O-acetyl-D-glucal: Uses acetyl groups as protecting groups instead of benzyl or tert-butyldiphenylsilyl groups.
Uniqueness
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose is unique due to the combination of benzyl and tert-butyldiphenylsilyl protecting groups. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in the synthesis of complex carbohydrates.
Propriétés
Formule moléculaire |
C50H54O6Si |
|---|---|
Poids moléculaire |
779.0 g/mol |
Nom IUPAC |
tert-butyl-diphenyl-[[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C50H54O6Si/c1-50(2,3)57(43-30-18-8-19-31-43,44-32-20-9-21-33-44)55-38-45-46(51-34-39-22-10-4-11-23-39)47(52-35-40-24-12-5-13-25-40)48(53-36-41-26-14-6-15-27-41)49(56-45)54-37-42-28-16-7-17-29-42/h4-33,45-49H,34-38H2,1-3H3 |
Clé InChI |
HODUUTHQNQITGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



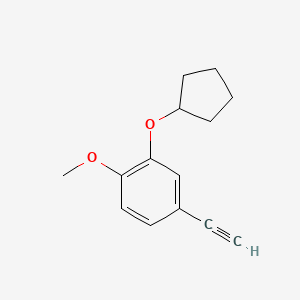

![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)
![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)


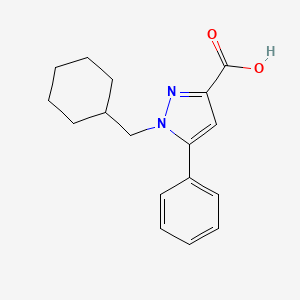


![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
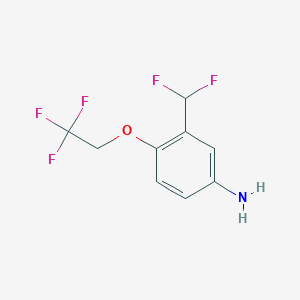
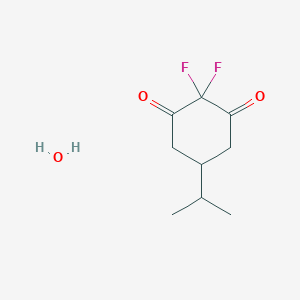
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)
